1-(2-Aminophenyl)imidazolidin-2-one

Vue d'ensemble

Description

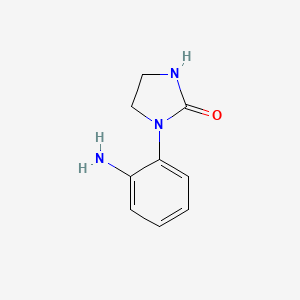

1-(2-Aminophenyl)imidazolidin-2-one is a heterocyclic compound featuring an imidazolidin-2-one core fused to a 2-aminophenyl substituent. The molecular formula is C₉H₁₁N₃O, with a molecular weight of 177.21 g/mol (extrapolated from by removing the chlorine atom). This compound is commercially available as a synthetic building block for organic and pharmaceutical research, with applications in drug discovery and coordination chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)imidazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide in the presence of a basic promoter such as tetramethylphenylguanidine and a dehydrative activator like diphenylphosphoryl azide . This reaction is typically carried out in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .

Industrial Production Methods: Industrial production of this compound often involves the oxidative carbonylation of simple ethylenediamine using a palladium catalyst under high pressure of a carbon monoxide and oxygen mixture . This method is efficient and yields high purity products suitable for large-scale applications.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Aminophenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazolidinones, amines, and other functionalized derivatives .

Applications De Recherche Scientifique

1-(2-Aminophenyl)imidazolidin-2-one has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(2-Aminophenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to active sites and blocking substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Conformational Properties

- 1-(Azin-2-yl)imidazolidin-2-ones: X-ray crystallography reveals that these derivatives adopt an E configuration with slight non-planarity due to steric interactions between azine C3-H and the imidazolidin-2-one oxygen atom. This contrasts with the target compound, where the 2-aminophenyl group may impose different steric and electronic effects on ring planarity .

- 1-(2-Pyridyl)imidazolidin-2-ones: These compounds act as bidentate ligands in metal complexes (e.g., copper(II)), coordinating via pyridyl nitrogen and imidazolidin-2-one oxygen. The target compound’s aminophenyl group could similarly coordinate metals but may exhibit altered binding modes due to the amino group’s lone pair .

Physicochemical Properties

- Fluorescence: 1-(Isoquinolin-3-yl)imidazolidin-2-one (3e) exhibits a molar extinction coefficient of 5083 M⁻¹cm⁻¹ and a Stokes shift of 54–76 nm. The target compound’s fluorescence properties remain uncharacterized, but substituents like the 2-aminophenyl group could modulate emission spectra and quantum yields .

- Solubility and Stability: The amino group in 1-(2-aminophenyl)imidazolidin-2-one enhances hydrophilicity compared to non-polar analogs like 1-(3-methylphenyl)imidazolidin-2-one (). Chlorinated derivatives (e.g., 1-(5-amino-2-chlorophenyl)imidazolidin-2-one) may exhibit reduced solubility due to halogenation .

Data Table: Comparison of Key Imidazolidin-2-one Derivatives

Activité Biologique

1-(2-Aminophenyl)imidazolidin-2-one is a bicyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in oncology. This compound features an imidazolidinone ring fused with an amino-substituted phenyl group, which contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound exhibits both basic and acidic properties due to the presence of the amino group and the imidazolidinone moiety, making it versatile for various applications in drug development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in inhibiting cancer cell proliferation. Its mechanism of action is primarily associated with its interaction with specific protein targets, which may lead to the inhibition of their function.

Key Findings:

- Antiproliferative Activity : Studies have shown that derivatives of imidazolidin-2-one, including this compound, demonstrate notable antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have been reported to exhibit activity in the nanomolar to low micromolar range against cell lines such as HT-1080 and MCF7 .

- Mechanism of Action : The compound interacts with the colchicine-binding site on microtubules, disrupting normal cell cycle progression and leading to apoptosis in cancer cells .

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-(3-Aminophenyl)imidazolidin-2-one | Bicyclic Imidazolidinone | Similar structure; different substitution pattern |

| Benzimidazolidinone | Bicyclic Imidazole | Contains an additional nitrogen; potential for varied activity |

| 1-(Aminomethyl)imidazolidin-2-one | Bicyclic Imidazolidinone | Variation in amine position; altered reactivity |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis Methods : Various synthetic routes have been developed for this compound, highlighting its versatility. Notably, reactions involving carbon dioxide and 1,2-diamines have been effective in producing imidazolidin-2-ones .

- Anticancer Evaluation : A study evaluated a series of novel molecules derived from imidazolidin-2-one structures, confirming their potential as antimitotic agents. The most potent derivatives demonstrated significant cytotoxicity against resistant cancer cell lines .

- Biological Assays : In vitro assays have demonstrated that compounds bearing the imidazolidinone moiety can effectively arrest cell cycle progression at the G2/M phase, leading to cytoskeletal disruption .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Aminophenyl)imidazolidin-2-one, and how can reaction yields be optimized?

Synthesis typically involves cyclization of urea derivatives or reaction of o-phenylenediamine analogs. For example, reacting 2-aminophenylurea with a carbonyl source (e.g., phosgene or triphosgene) under reflux in anhydrous conditions. Optimization includes using catalysts like p-toluenesulfonic acid (PTSA) or microwave-assisted synthesis to enhance yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Characterization should include / NMR, IR, and elemental analysis .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy : NMR for aromatic protons (δ 6.5–7.5 ppm) and imidazolidinone NH/CH signals (δ 3.0–4.5 ppm). NMR confirms the carbonyl (C=O) at ~170 ppm .

- X-ray crystallography : Resolves steric effects and hydrogen-bonding networks. For example, non-planar conformations in related imidazolidin-2-one derivatives are attributed to substituent interactions .

- IR spectroscopy : Stretching vibrations for NH (~3400 cm) and C=O (~1650 cm) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

The compound is moderately soluble in polar aprotic solvents (DMF, DMSO) and poorly soluble in water. Stability tests under varying pH (e.g., 1–13) and temperatures (25–60°C) should be conducted. The ortho-aminophenyl group may enhance oxidative instability; storage under inert atmosphere (N) at 4°C is advised .

Advanced Research Questions

Q. How does the ortho-aminophenyl substituent influence the compound’s hydrogen-bonding network in the solid state?

The NH group participates in intermolecular hydrogen bonds with the imidazolidinone carbonyl, as observed in analogs like 1-(azin-2-yl)imidazolidin-2-one. Hirshfeld surface analysis can quantify interactions (e.g., N–H···O, C–H···π), while X-ray diffraction reveals steric hindrance from the ortho-substituent, leading to non-planar molecular conformations .

Q. What computational strategies can predict the binding affinity of this compound against biological targets like SARS-CoV-2 Mpro?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with Mpro’s active site (PDB: 6LU7). Focus on hydrogen bonds between NH/C=O and catalytic residues (His41, Cys145) .

- MD simulations : Assess binding stability (100 ns trajectories) using GROMACS.

- ADMET prediction : SwissADME evaluates bioavailability (LogP <5, TPSA ~70 Ų) and toxicity (AMES test) .

Q. How can researchers resolve discrepancies in reported biological activities of imidazolidin-2-one derivatives across different studies?

- Purity validation : HPLC (>95% purity) and elemental analysis (±0.4% theoretical values).

- Assay standardization : Use consistent cell lines (e.g., H2228 for anticancer assays) and controls (e.g., DMSO vehicle) .

- Structural validation : SHELXL refinement of crystallographic data to confirm stereochemistry .

Q. How does the presence of electron-donating groups (e.g., -NH2_22) on the phenyl ring affect the compound’s electronic properties and reactivity?

The NH group increases electron density on the phenyl ring (Hammett σ ~ -0.66), enhancing resonance stabilization. This alters reactivity in electrophilic substitution (e.g., nitration at para-position) and reduces oxidation potential. Cyclic voltammetry (CV) in acetonitrile can quantify redox behavior .

Q. Methodological Recommendations

Propriétés

IUPAC Name |

1-(2-aminophenyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-7-3-1-2-4-8(7)12-6-5-11-9(12)13/h1-4H,5-6,10H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHCFTKQSBOKET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.